molecular formula C13H17F2NO3 B3019614 tert-butyl N-[2-(2,6-difluorophenyl)-2-hydroxyethyl]carbamate CAS No. 1797952-30-7

tert-butyl N-[2-(2,6-difluorophenyl)-2-hydroxyethyl]carbamate

Cat. No.: B3019614
CAS No.: 1797952-30-7
M. Wt: 273.28
InChI Key: CGQPTOGTYZZVOO-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2,6-difluorophenyl)-2-hydroxyethyl]carbamate is a chemical compound with the molecular formula C13H17F2NO3 and a molecular weight of 273.28 g/mol. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-butyl N-[2-(2,6-difluorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2,6-difluorophenyl)-2-hydroxyethylamine . The reaction is carried out under anhydrous conditions using a base such as triethylamine or pyridine to facilitate the formation of the carbamate bond. Industrial production methods may involve the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine, followed by deprotection under acidic conditions to yield the final product .

Chemical Reactions Analysis

tert-Butyl N-[2-(2,6-difluorophenyl)-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.

Scientific Research Applications

tert-Butyl N-[2-(2,6-difluorophenyl)-2-hydroxyethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2,6-difluorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The compound may act as an inhibitor or activator of these targets, thereby exerting its effects on cellular processes .

Comparison with Similar Compounds

tert-Butyl N-[2-(2,6-difluorophenyl)-2-hydroxyethyl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-(2-aminoethyl)carbamate: This compound has a similar structure but lacks the difluorophenyl group, making it less potent in certain applications.

    tert-Butyl N-(2-hydroxyethyl)carbamate: This compound also lacks the difluorophenyl group and has different chemical properties and reactivity.

The presence of the difluorophenyl group in this compound enhances its chemical stability and biological activity, making it unique among similar compounds .

Properties

IUPAC Name

tert-butyl N-[2-(2,6-difluorophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO3/c1-13(2,3)19-12(18)16-7-10(17)11-8(14)5-4-6-9(11)15/h4-6,10,17H,7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQPTOGTYZZVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=C(C=CC=C1F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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